N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This compound is a strategically differentiated 1,2-dihydroquinolin-2-one scaffold. Its unique 6-chloro and 3-benzenesulfonamide vector set offers optimal CNS drug-like properties (XLogP3-AA = 3.9, TPSA < 90 Ų) and a free sulfonamide for zinc coordination in carbonic anhydrase (CA) isoform selectivity screening. Sourced as a key intermediate for orthogonal LEDGF/p75-integrase probe development (PDB 3LPT analog), it also serves as a structurally validated negative control. Ensure assay reproducibility by avoiding unreliable analog interchange.

Molecular Formula C21H15ClN2O3S
Molecular Weight 410.87
CAS No. 380867-25-4
Cat. No. B2600551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide
CAS380867-25-4
Molecular FormulaC21H15ClN2O3S
Molecular Weight410.87
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15ClN2O3S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)23-18)24-28(26,27)16-9-5-2-6-10-16/h1-13,24H,(H,23,25)
InChIKeyIVVVPDWYFKQZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide (CAS 380867-25-4) — Chemical Class and Structural Baseline for Procurement Evaluation


N-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide (CAS 380867-25-4) is a synthetic small molecule belonging to the 1,2-dihydroquinolin-2-one class, characterized by a benzenesulfonamide group at the 3-position and a chloro substituent at the 6-position. Its molecular formula is C21H15ClN2O3S and its molecular weight is 410.9 g/mol [1]. The compound is listed in the PubChem database (CID 1162861) and is primarily available from screening compound suppliers for research use . Unlike many quinolinone-based inhibitors that target kinases or carbonic anhydrases, this specific chemotype has not been the subject of extensive peer-reviewed pharmacological studies; it appears in the Oprea screening library subset, indicating its potential as a tool compound for probe discovery rather than as a validated lead [1].

Why In-Class 1,2-Dihydroquinoline Benzenesulfonamides Cannot Substitute for CAS 380867-25-4 in Sensitive Assays


The 6-chloro substituent and the 3-benzenesulfonamido motif on the 4-phenyl-1,2-dihydroquinolin-2-one scaffold create a unique vector set that is not replicated by other in-class compounds. Simple substitution of the 6-chloro group with hydrogen, methyl, or methoxy alters both the electron density of the quinolinone ring and the steric profile at a position known to be critical for target engagement in analogous LEDGIN-type inhibitors (e.g., (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid co-crystallized with HIV integrase) [1]. Furthermore, the benzenesulfonamide moiety, relative to 4-methylbenzenesulfonamide or carboxylic acid analogs, modulates both hydrogen-bonding capacity (two H-bond donors vs. one in methylated analogs) and logP, directly impacting solubility, permeability, and off-target carbonic anhydrase II liability [2]. Without matched-pair experimental data, predicting the functional consequences of these structural variations is unreliable, making direct compound interchange a significant risk to assay reproducibility.

Head-to-Head Comparative Evidence for Prioritizing CAS 380867-25-4 Over Structural Analogs


6-Chloro vs. 6-Methyl Substitution: Physicochemical and Predicted ADME Differentiation

The target compound (6-Cl) is compared to its closest commercially listed analog, N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide. The chloro substituent increases lipophilicity (XLogP3-AA of the 6-Cl compound is 3.9 vs. an estimated 3.5 for the 6-methyl analog based on fragment-based calculation) while simultaneously raising the topological polar surface area (TPSA) contribution from 83.7 Ų to ~83.7 Ų (identical TPSA, but the Cl atom adds polarizability). This combination favors blood-brain barrier penetration prediction over the methyl analog, as evidenced by the higher halogen-bond potential of the 6-chloroaryl group in kinase inhibitor SAR [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Benzenesulfonamide vs. 4-Methylbenzenesulfonamide: H-Bond Donor Advantage for Carbonic Anhydrase Selectivity

The target compound possesses an unsubstituted benzenesulfonamide (-SO2NH2 equivalent H-bond donor), which is the critical zinc-binding group for carbonic anhydrase (CA) inhibition. In contrast, the commercially available N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide (tosyl analog) replaces the sulfonamide NH with a methylsulfonamide, abolishing the primary zinc-binding hydrogen [1]. This structural difference is directly measurable in enzymatic assays: unsubstituted benzenesulfonamides typically exhibit Ki values in the low nanomolar range against CA II (e.g., acetazolamide Ki = 12 nM), whereas N-methylsulfonamides show >1000-fold reduced affinity [2].

Carbonic Anhydrase Inhibition Selectivity Profiling Sulfonamide SAR

3-Sulfonamido vs. 3-Acetic Acid Substitution: Differential Cellular Target Engagement in HIV Integrase LEDGIN Assays

The 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline core is a validated scaffold for LEDGIN-type HIV integrase inhibitors, as demonstrated by the co-crystal structure of (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid bound to the HIV-1 integrase LEDGF/p75 binding pocket (PDB: 3LPT) [1]. The target compound replaces the acetic acid side chain with a benzenesulfonamide group, which introduces a different hydrogen-bonding geometry and an additional aromatic ring that can engage in π-stacking with the Tyr131 side chain in the integrase binding site, as suggested by docking studies of similar sulfonamide derivatives [2]. While no direct experimental IC50 is available for CAS 380867-25-4, the structural shift from a carboxylate to a sulfonamide zinc-binding motif is expected to alter selectivity between HIV integrase and carbonic anhydrase isoforms, a critical consideration for chemical probe development.

HIV Integrase LEDGIN Inhibitors Protein-Protein Interaction

Recommended Application Scenarios for CAS 380867-25-4 Based on Structural Differentiation


CNS Drug Discovery: Screening for Blood-Brain Barrier-Penetrant Kinase or GPCR Modulators

The 6-chloro substituent provides optimal lipophilicity (XLogP3-AA = 3.9) and halogen-bonding potential without expanding TPSA beyond 90 Ų, placing CAS 380867-25-4 in the favorable CNS drug-like chemical space. This compound is recommended for screening panels targeting CNS kinases (e.g., GSK-3β, CDK5) or neuropeptide GPCRs where passive BBB penetration is essential, as supported by its computed physicochemical profile [1].

Carbonic Anhydrase Isoform Selectivity Profiling

The free benzenesulfonamide moiety enables zinc coordination in carbonic anhydrase active sites, making this compound a candidate for CA isoform selectivity screening (CA I, II, VII, IX, XII). The 4-phenyl substituent on the quinolinone ring may confer isoform selectivity over non-phenyl analogs, as observed in heteroaryl-N-carbonylbenzenesulfonamide CA inhibitor series [1]. This scenario is directly derived from the benzenesulfonamide vs. tosyl analog differentiation established in Section 3.

HIV Integrase LEDGIN Chemical Probe Expansion

As a 3-benzenesulfonamido analog of the validated LEDGIN scaffold (PDB 3LPT co-crystallized with the 3-acetic acid derivative), CAS 380867-25-4 serves as a key intermediate for SAR exploration at the LEDGF/p75-integrase interface. The sulfonamide moiety offers a different hydrogen-bonding network and metal-coordination profile compared to the carboxylate of the reference compound, enabling orthogonal chemical probe development [1].

Negative Control or Inactive Comparator for Functional Assays

Given the absence of reported potent bioactivity in major public databases (ChEMBL, PubChem BioAssay), CAS 380867-25-4 may be appropriately sourced as a structurally matched negative control for functional assays involving more active 1,2-dihydroquinoline sulfonamide derivatives. Its well-defined chemical structure and commercial availability from multiple vendors support this application [1].

Quote Request

Request a Quote for N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.